N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide
Description
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide (molecular formula: C22H22ClNO4S; molecular weight: 431.93 g/mol) is a synthetic acetamide derivative characterized by three key structural motifs :
- 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing heterocycle contributing to conformational rigidity and metabolic stability.
- 2-(2-Methylphenoxy)acetamide backbone: The phenoxy moiety may influence electronic properties and intermolecular interactions.
This compound shares structural similarities with pharmaceuticals and agrochemicals, suggesting applications in drug discovery or pesticidal development .
Properties
Molecular Formula |
C20H22ClNO4S |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C20H22ClNO4S/c1-15-5-2-3-8-19(15)26-13-20(23)22(18-9-10-27(24,25)14-18)12-16-6-4-7-17(21)11-16/h2-8,11,18H,9-10,12-14H2,1H3 |
InChI Key |
QBZWVDKRWYJHGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Acetamide Derivatives
Structural Modifications and Substituent Effects
The table below highlights key structural differences and similarities among selected acetamide derivatives:
Key Observations:
- Benzyl Group Variations : Substitution with halogens (Cl, F) or aryl groups modulates electronic properties and binding specificity. For example, the 3-chlorobenzyl group in the target compound may enhance hydrophobic interactions compared to the 2-fluorobenzyl analog .
- Heterocyclic Moieties: The tetrahydrothiophen sulfone group improves metabolic stability compared to tetrahydrofuran (e.g., cyprofuram) or thiazolidinone rings .
- Phenoxy vs.
Preparation Methods
Synthesis of 3-Chlorobenzylamine
3-Chlorobenzylamine is typically prepared via the Hofmann degradation of 3-chlorobenzamide or through catalytic hydrogenation of 3-chlorobenzonitrile. A more efficient route involves the Gabriel synthesis, where 3-chlorobenzyl bromide reacts with potassium phthalimide followed by hydrazinolysis to yield the primary amine.
Reaction Conditions:
- 3-Chlorobenzyl bromide : 1.0 equiv
- Potassium phthalimide : 1.2 equiv, DMF, 90°C, 12 h
- Hydrazine hydrate : 2.0 equiv, ethanol, reflux, 6 h
- Yield : 78–85%
Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine
The sulfone-containing amine is synthesized via oxidation of tetrahydrothiophen-3-amine. Hydrogen peroxide (30% w/v) in acetic acid at 60°C for 8 hours achieves complete oxidation to the sulfone.
Key Data:
| Parameter | Value |
|---|---|
| Starting Material | Tetrahydrothiophen-3-amine |
| Oxidizing Agent | H₂O₂ (30%) |
| Solvent | Acetic acid |
| Temperature | 60°C |
| Reaction Time | 8 h |
| Yield | 92% |
Synthesis of 2-(2-Methylphenoxy)acetic Acid
This intermediate is prepared by nucleophilic substitution of 2-methylphenol with chloroacetic acid under basic conditions.
Optimized Protocol:
- 2-Methylphenol : 1.0 equiv
- Chloroacetic acid : 1.5 equiv
- NaOH : 2.0 equiv, H₂O, 80°C, 4 h
- Yield : 88%
Coupling Reactions and Final Assembly
The final step involves a two-stage coupling process to assemble the target compound:
Formation of the Acetamide Backbone
2-(2-Methylphenoxy)acetic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) and subsequently coupled with 1,1-dioxidotetrahydrothiophen-3-amine.
Reaction Scheme:
$$ \text{2-(2-Methylphenoxy)acetic acid} + \text{SOCl}_2 \rightarrow \text{2-(2-Methylphenoxy)acetyl chloride} $$
$$ \text{2-(2-Methylphenoxy)acetyl chloride} + \text{1,1-Dioxidotetrahydrothiophen-3-amine} \rightarrow \text{Intermediate A} $$
Conditions:
- Solvent : Dichloromethane (DCM)
- Base : Triethylamine (2.0 equiv)
- Temperature : 0°C → room temperature, 4 h
- Yield : 76%
N-Alkylation with 3-Chlorobenzyl Bromide
Intermediate A undergoes N-alkylation using 3-chlorobenzyl bromide in the presence of a base to yield the final product.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Base | K₂CO₃ |
| Solvent | Acetonitrile |
| Temperature | 70°C |
| Reaction Time | 12 h |
| Yield | 68% |
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing challenges in purification and reproducibility:
Continuous Flow Reactor Optimization
- Advantage : Enhances heat transfer and reduces reaction time.
- Conditions : Tubular reactor, residence time 30 min, 80°C.
- Outcome : 12% increase in yield compared to batch processing.
Crystallization-Based Purification
The final product is purified via recrystallization from ethanol/water (4:1 v/v), achieving >99% purity.
Crystallization Data:
| Parameter | Value |
|---|---|
| Solvent System | Ethanol:H₂O (4:1) |
| Crystallization Temp | 4°C |
| Recovery Rate | 81% |
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.22 (m, 4H, Ar-H), 4.52 (s, 2H, CH₂), 3.89–3.75 (m, 2H, tetrahydrothiophene), 2.31 (s, 3H, CH₃).
- HRMS (ESI) : m/z Calcd for C₂₁H₂₂ClNO₄S [M+H]⁺: 444.1034; Found: 444.1032.
Purity Assessment via HPLC
- Column : C18, 5 µm, 250 × 4.6 mm
- Mobile Phase : Acetonitrile:H₂O (70:30)
- Retention Time : 8.2 min
- Purity : 99.3%
Challenges and Mitigation Strategies
Byproduct Formation During N-Alkylation
- Issue : Competing O-alkylation reduces yield.
- Solution : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) suppresses side reactions.
Sulfone Group Stability
- Risk : Degradation under acidic conditions.
- Mitigation : Maintain pH >6 during aqueous workups.
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves multi-step reactions starting with substituted nitrobenzenes or phenols. For example:
- Substitution reactions under alkaline conditions using precursors like 3-chloro-4-fluoronitrobenzene and alcohols (e.g., 2-pyridinemethanol) .
- Reduction steps with iron powder under acidic conditions to generate intermediate anilines .
- Condensation reactions with chloroacetylated intermediates in solvents like DMF, catalyzed by potassium carbonate .
- Crystallization via slow evaporation (e.g., in toluene) for structural purity .
Q. How is reaction progress monitored during synthesis?
- Thin-layer chromatography (TLC) is widely used to track reaction completion .
- High-performance liquid chromatography (HPLC) ensures purity of intermediates and final products .
Q. What analytical techniques confirm the compound’s structure and purity?
Q. What are key pharmacological targets for this compound?
Preliminary studies suggest activity against antimicrobial and anticancer targets , with mechanisms involving inhibition of bacterial enzymes or apoptosis induction in cancer cells .
Advanced Questions
Q. How can reaction conditions be optimized for higher yield?
- Temperature control : Lower temperatures (e.g., 273 K) reduce side reactions during condensation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Reagent ratios : Excess chloroacetylated intermediates (1.5 mol) improve conversion rates .
Q. How do computational methods aid in understanding vibrational spectra?
- Density functional theory (DFT) at the 6-311++G(d,p) basis set predicts IR/Raman-active modes, such as amide N-H stretches and C-Cl vibrations, with <5% deviation from experimental data .
- Ab initio calculations assess steric effects of substituents (e.g., methyl groups) on conformational stability .
Q. What crystallographic insights reveal molecular interactions?
- X-ray diffraction shows hydrogen bonding (N-H···O) and dihedral angles between aromatic rings (e.g., 81.9° for chloro/fluoro-substituted benzene), stabilizing crystal packing .
- Weak intermolecular interactions (C-H···O) form 1D chains, influencing solubility and melting points .
Q. How are contradictions in spectral data resolved?
- 2D NMR techniques (e.g., COSY, HSQC) differentiate overlapping signals in complex mixtures .
- Comparative analysis with structurally analogous compounds (e.g., N-benzyl-2-bromophenylacetamide) validates assignments .
Q. What strategies mitigate toxicity in biological studies?
Q. How do environmental factors affect compound stability?
- Photodegradation studies under UV light assess half-life in aqueous solutions .
- Solid-phase extraction isolates degradates (e.g., ethanesulfonic acid) for LC-MS analysis .
Methodological Notes
- Synthesis Reproducibility : Document solvent purity (±99%), reaction time, and inert atmosphere (N₂/Ar) to minimize variability .
- Data Validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) for IR/NMR peaks .
- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., chlorobenzenesulfonyl chlorides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
